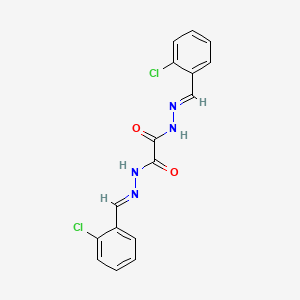

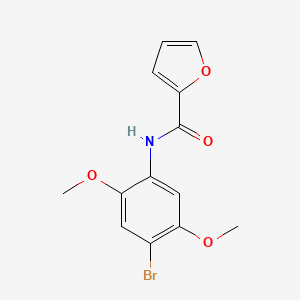

![molecular formula C14H17F3N4O3 B5536336 N-[(3R*,4R*)-3-hydroxy-1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]pyrazine-2-carboxamide](/img/structure/B5536336.png)

N-[(3R*,4R*)-3-hydroxy-1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]pyrazine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions, such as the stereoselective conversion of 2H-1,4-oxazin-2-ones into substituted piperidinecarboxamides and subsequent reductions to afford corresponding methanamines, which are of interest due to their potential as Substance P antagonists. These syntheses highlight the intricate steps involved in creating complex molecules like "N-[(3R*,4R*)-3-hydroxy-1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]pyrazine-2-carboxamide" (Rogiers et al., 2001).

Molecular Structure Analysis

The molecular structure of compounds in this category can be elucidated using NMR studies, supported by conformational calculations. These analyses reveal the existence of temperature and solvent-dependent equilibrium mixtures of different structural conformers, providing insights into the molecule's flexibility and interaction potential (Rogiers et al., 2001).

Chemical Reactions and Properties

Chemical reactions involving such compounds often include lactone cleavage by reaction with amines and subsequent reductions, highlighting their reactivity and potential for chemical modifications. These reactions are crucial for synthesizing analogs with varied biological activities and studying the chemical behavior of the core structure (Rogiers et al., 2001).

Applications De Recherche Scientifique

Synthesis and Molecular Docking Studies

- Synthesis and Antimicrobial Evaluation : Research has focused on synthesizing new derivatives of piperazine and triazolo-pyrazine to evaluate their antimicrobial activity. Molecular docking studies complement these synthetic efforts by predicting the efficacy of these compounds against bacterial and fungal strains, guiding the development of potent antimicrobials (Patil et al., 2021).

Enabling Technologies for Chemical Synthesis

- Automated Flow Preparation : The integration of new technologies, such as open-source software and microcomputing devices, has been applied to control multiple flow chemistry devices. This approach facilitates the machine-assisted, multi-step flow preparation of complex compounds like piperazine-2-carboxamide, showcasing how automation and digital tools can enhance chemical synthesis processes (Ingham et al., 2014).

Structure-Activity Relationships (SAR)

- SAR of Cannabinoid Receptor Antagonists : Studies on the structure-activity relationships of cannabinoid receptor antagonists provide insights into the chemical modifications that impact receptor binding affinity and efficacy. Such research helps in understanding the pharmacophore requirements for activity, informing the design of compounds with improved therapeutic profiles (Francisco et al., 2002).

Anti-Tubercular Agents

- Design and Synthesis for TB Therapy : The development of novel benzamide derivatives targeting Mycobacterium tuberculosis represents a strategic approach in seeking potent anti-tubercular agents. Such compounds, derived from the structural motif of pyrazinamide, exhibit significant inhibitory activity against TB strains, underscoring the potential of chemical synthesis in addressing infectious diseases (Srinivasarao et al., 2020).

Propriétés

IUPAC Name |

N-[(3R,4R)-3-hydroxy-1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N4O3/c15-14(16,17)3-1-12(23)21-6-2-9(11(22)8-21)20-13(24)10-7-18-4-5-19-10/h4-5,7,9,11,22H,1-3,6,8H2,(H,20,24)/t9-,11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXYLTZWIQOVAJ-MWLCHTKSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1NC(=O)C2=NC=CN=C2)O)C(=O)CCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]([C@@H]1NC(=O)C2=NC=CN=C2)O)C(=O)CCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3R*,4R*)-3-hydroxy-1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]pyrazine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

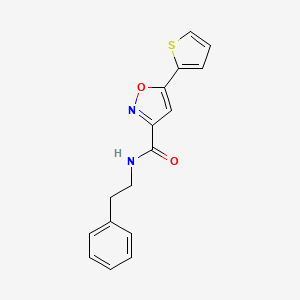

![2-[2-(2,4-dimethyl-1H-imidazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5536253.png)

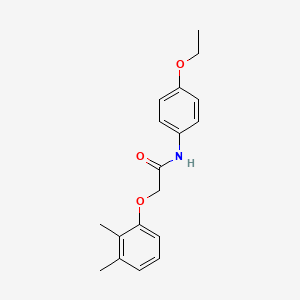

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-{[(2-fluoroethyl)amino]sulfonyl}benzamide](/img/structure/B5536254.png)

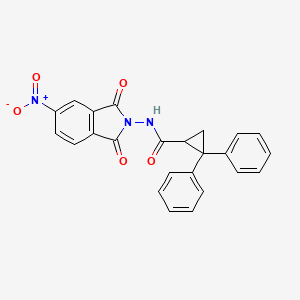

![2-[1-methyl-3-(methylthio)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5536266.png)

![8-(2-furoyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5536289.png)

![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5536304.png)

![(3aS,6aS)-5-(2-chloro-6-fluoro-3-methylbenzoyl)-1-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B5536309.png)

![2-[(methylthio)acetyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B5536326.png)

![5-butyl-4-ethyl-2-{2-[3-hydroxy-3-(2-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536331.png)

![N,N-dimethyl-2-(2-{1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)ethanamine](/img/structure/B5536351.png)